![molecular formula C9H10N2 B6306122 5,7-Dimethylimidazo[1,5-a]pyridine CAS No. 1427432-88-9](/img/structure/B6306122.png)

5,7-Dimethylimidazo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

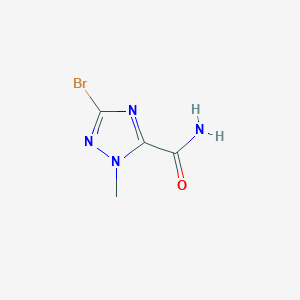

5,7-Dimethylimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C9H10N2 . It has a molecular weight of 146.19 . The IUPAC name for this compound is 5,7-dimethylimidazo[1,5-a]pyridine .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This review details the recent development in imidazo[1,5-a]pyridine construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of 5,7-Dimethylimidazo[1,5-a]pyridine is represented by the InChI code: 1S/C9H10N2/c1-7-3-8(2)11-6-10-5-9(11)4-7/h3-6H,1-2H3 .Chemical Reactions Analysis

Imidazo[1,5-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,5-a]pyridine derivatives .Scientific Research Applications

- Anti-Cancer Agents : Researchers have explored derivatives of 5,7-dimethylimidazo[1,5-a]pyridine as potential anti-cancer drugs. These compounds exhibit promising activity against cancer cells and may serve as leads for drug development .

- Tuberculosis Treatment : Some imidazo[1,5-a]pyridine analogues have demonstrated significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

- Luminescent Properties : Imidazo[1,5-a]pyridine derivatives are luminescent and find applications in optoelectronic devices. They can serve as emitters for confocal microscopy, imaging, and other light-based technologies .

- Sensors : These compounds act as chemical sensors due to their fluorescence properties. Researchers explore their use in detecting specific analytes or environmental changes .

- Ligands for Coordination Complexes : Imidazo[1,5-a]pyridine compounds serve as versatile ligands in coordination chemistry. Their ability to coordinate with metal ions makes them valuable in designing novel complexes .

- Fluorophores for Bioimaging : Researchers have utilized these compounds as fluorescent probes for bioimaging. Their unique emission properties enable visualization of biological processes at the cellular level .

- Potential Smart Materials : Due to their aromatic nature and electronic properties, imidazo[1,5-a]pyridine derivatives hold promise as components in smart materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Drug Prejudice Scaffold : Imidazo[1,5-a]pyridine is recognized as a scaffold with diverse applications in medicinal chemistry. Researchers continue to explore its potential for developing novel therapeutic agents .

Medicinal Chemistry and Drug Development

Optoelectronic Devices and Smart Materials

Coordination Chemistry

Bioimaging and Fluorescent Probes

Materials Science

Pharmaceutical Applications

Safety and Hazards

The safety information for 5,7-Dimethylimidazo[1,5-a]pyridine indicates that it may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Related imidazo[1,2-a]pyridine compounds have shown promising anti-tb activity . These compounds likely interact with their targets, leading to a reduction in bacterial growth .

Biochemical Pathways

Related compounds have been shown to exhibit anti-tb activity, suggesting they may impact pathways related to bacterial growth and survival .

Result of Action

Related compounds have shown a reduction in bacterial load when used in treatment, indicating a potential bactericidal or bacteriostatic effect .

properties

IUPAC Name |

5,7-dimethylimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-3-8(2)11-6-10-5-9(11)4-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBAQYILVKMROJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=CN2C(=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethylimidazo[1,5-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6306051.png)

![1-Oxaspiro[3.5]nonan-3-amine](/img/structure/B6306072.png)

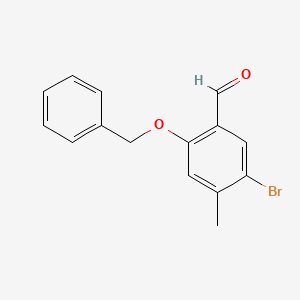

![[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol](/img/structure/B6306100.png)

![8-Chloro-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B6306110.png)

![8-Bromo-7-methyl-imidazo[1,5-a]pyridine](/img/structure/B6306115.png)

![6,8-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306130.png)

![tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B6306158.png)